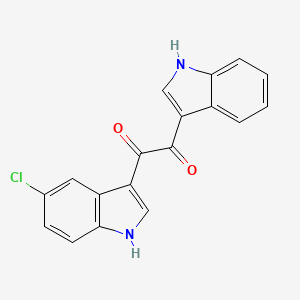
1-Undecyl-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Undecyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. The undecyl group attached to the triazole ring enhances its lipophilicity, making it useful in various applications, particularly in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: 1-Undecyl-1H-1,2,4-triazole can be synthesized through several methodsThis reaction typically requires a copper catalyst and proceeds under mild conditions, producing the triazole ring with high efficiency .
Industrial Production Methods: Industrial production of this compound often involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles. This method is scalable and can be optimized for large-scale production .
化学反応の分析
Types of Reactions: 1-Undecyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: Reduction of the triazole ring can yield dihydrotriazoles.
Substitution: The nitrogen atoms in the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
Substitution: Alkylated or acylated triazoles.
科学的研究の応用
1-Undecyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the formulation of corrosion inhibitors and as an additive in lubricants.
作用機序
The mechanism of action of 1-Undecyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death . The compound’s ability to form hydrogen bonds and interact with enzymes and receptors underlies its broad biological activity .
類似化合物との比較
1H-1,2,3-Triazole: Another triazole isomer with similar biological activities but different reactivity and stability.
1H-1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.
Uniqueness: 1-Undecyl-1H-1,2,4-triazole stands out due to its enhanced lipophilicity, which improves its ability to penetrate biological membranes. This property makes it particularly effective in applications requiring high bioavailability .
特性
CAS番号 |
173862-91-4 |
|---|---|
分子式 |
C13H25N3 |
分子量 |
223.36 g/mol |
IUPAC名 |
1-undecyl-1,2,4-triazole |
InChI |
InChI=1S/C13H25N3/c1-2-3-4-5-6-7-8-9-10-11-16-13-14-12-15-16/h12-13H,2-11H2,1H3 |
InChIキー |
CGLNKUCULXLCDK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCN1C=NC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


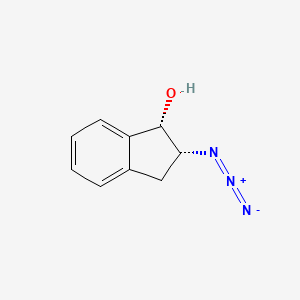
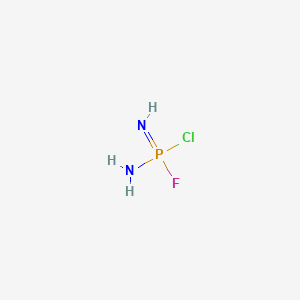
![6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one](/img/structure/B12570502.png)
![6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-](/img/structure/B12570515.png)
![2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol](/img/structure/B12570526.png)
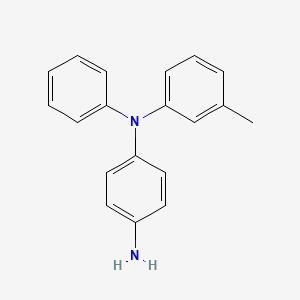
![7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B12570545.png)
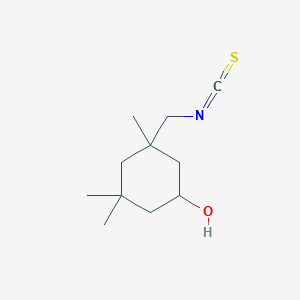
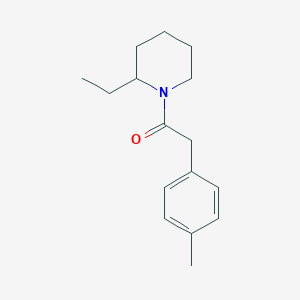
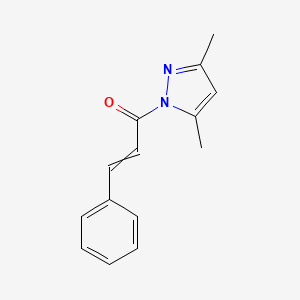
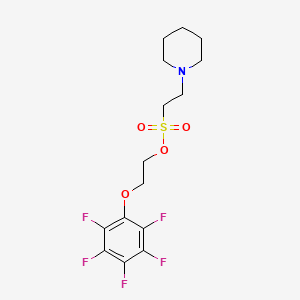
![(4aR,10aR)-4,4a,6,7,10,10a-Hexahydropyrano[3,2-b]oxocin-2(3H)-one](/img/structure/B12570576.png)
![1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B12570584.png)
